4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
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Description
4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C19H17N5S and its molecular weight is 347.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Electronic Aspects
The synthesis and study of tetrahydrobenzothienopyrimidine derivatives, including 4-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine, highlight their potential as substrates for various reactions to discover novel biologically active heterocycles. Their properties are tied to complex π-electron delocalization effects, with the structure showing normal conformation except for the tetrahydrobenzene part. These molecules are connected by various intermolecular interactions, with aromaticity investigated via HOMA indices, suggesting that the thiophene part of the molecule is more sensitive to mesomeric effects and the molecular environment in solid-state than the pyrimidine ring Gajda et al., 2015.
Adenosine Receptor Binding Studies
Novel triazolothienopyrimidines synthesized from 4-hydrazino tetrahydro[1]benzothieno[2,3-d]pyrimidines showed significant affinities for adenosine A(1)/A(2A) receptors, indicating their potential as selective agents in adenosine receptor-mediated pathways. The most potent compounds demonstrated substantial inhibition at A(1) adenosine receptors, suggesting a specific alkyl chain length at the C(5) position for optimal binding Prasad et al., 2008.
Antimicrobial Applications
A series of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives showed promising preliminary antimicrobial testing results, with specific compounds exhibiting significant activity against C. albicans and S. aureus. This highlights their potential as a source for developing new antimicrobial agents, suggesting that specific substitutions can enhance their antibacterial potency Soliman et al., 2009.
Synthesis of Pyrimidine Selanyl Derivatives
Research into synthesizing new series of tetrahydro-1-benzothieno[2,3-d]pyrimidine-4-yl substituted selanyl derivatives presents a methodological advancement in accessing compounds with potential biological activity. The detailed synthesis route and structural confirmation through spectroscopic tools lay the groundwork for further biological evaluations of these derivatives Alshahrani et al., 2018.
Properties
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5S/c1-3-7-15-13(5-1)12(9-20-15)10-23-24-18-17-14-6-2-4-8-16(14)25-19(17)22-11-21-18/h1,3,5,7,9-11,20H,2,4,6,8H2,(H,21,22,24)/b23-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDKHZVFMAWBFX-AUEPDCJTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C/C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.